molecular formula C5H4BrNOS B1273724 2-Bromo-1-(thiazol-2-yl)ethanone CAS No. 3292-77-1

2-Bromo-1-(thiazol-2-yl)ethanone

Cat. No. B1273724
CAS RN: 3292-77-1
M. Wt: 206.06 g/mol
InChI Key: AQRFTRDAOYSMEA-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiazol-2-yl)ethanone is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest in the field of drug discovery due to their diverse biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery programs . Similarly, 2-bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for the synthesis of novel mono-, bis-, and polythiadiazines, achieved by reacting with appropriate aminotriazolethiol or di- and poly(bromo) compounds . Additionally, α-bromo chalcones containing a 2-thiene ring have been prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related bromophenyl compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software package, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The stability of these molecules, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is used to determine charge transfer within the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 2-acylbenzo[b]thiophenes from 2-halochalcones through α-C-H functionalization using a copper catalyst and xanthate as a sulfur source has been described, showcasing the synthetic importance of such transformations . Additionally, the reaction of bromodiphenyl butenone with thiourea or N,N'-diphenylthiourea leads to the formation of substituted thiazolamines and thiazolidinones, demonstrating the nucleophilic substitution of the halogen atom and Michael addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of related compounds shows that the negative charge is typically localized over the carbonyl group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics. Furthermore, molecular docking studies suggest that certain bromophenyl compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents . The fungicidal activity of new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone has also been reported, highlighting the diverse applications of these compounds .

Scientific Research Applications

Biological Activities and Synthesis

The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, related to 2-Bromo-1-(thiazol-2-yl)ethanone, has been synthesized and found to exhibit potent immunosuppressive activities against macrophages and T-lymphocytes. It also demonstrates significant inhibition of LPS-stimulated NO generation and possesses cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

Anticancer Potential

A derivative of 2-Bromo-1-(thiazol-2-yl)ethanone, specifically 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, has shown moderate activity in suppressing the growth of kidney cancer cells, indicating potential anticancer properties (Потиха & Броварец, 2020).

Fungicidal Activity

2-Bromo-1-(3,4-dimethylphenyl)ethanone, a closely related compound, has been converted into various thiazole derivatives, showing potential fungicidal activities (Bashandy et al., 2008).

Anticonvulsant and Anti-Inflammatory Activities

2-Bromoacetylbenzofuran, related to 2-Bromo-1-(thiazol-2-yl)ethanone, has been used to synthesize compounds that show anticonvulsant and anti-inflammatory activities, suggesting potential medicinal applications (Dawood et al., 2006).

Antimicrobial and Antitubercular Activities

Compounds synthesized from 1-(2-amino-4-methylthiazol-5-yl)ethanone have demonstrated significant antimicrobial and antitubercular activities, indicating their potential use in treating infectious diseases (Vekariya et al., 2017).

Safety And Hazards

This compound is harmful if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . The compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-bromo-1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRFTRDAOYSMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383584
Record name 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(thiazol-2-yl)ethanone

CAS RN

3292-77-1
Record name 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (70 μL, 1 mmol) was added to a mixture of 1-(1,3-thiazol-2-yl)ethanone (200 mg, 2 mmol) in AcOH (5 mL). The reaction mixture was stirred at 100° C. for 30 min. and was concentrated under reduced pressure to give 2-bromo-1-(1,3-thiazol-2-yl)ethanone as an oil (100%) used as crude.
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DRS Laurent, JL Romine - Synthesis, 2009 - thieme-connect.com
Synthetic access to oxazolyl-substituted heterocycles including oxazolylimidazoles,-thiazoles, and-oxazoles is gained from a masked α-halo ketone attached to the 2-position of the …
Number of citations: 5 www.thieme-connect.com
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org

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